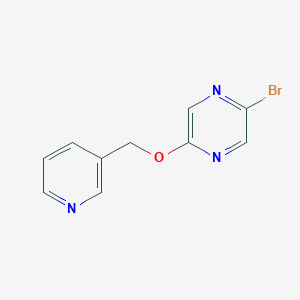![molecular formula C25H22N6O2S B2379717 2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)-N-(4-methylphenyl)acetamide CAS No. 902881-63-4](/img/structure/B2379717.png)
2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}thio)-N-(4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound’s name suggests it contains an indole group, a pteridine group, a thioether linkage, and an acetamide group with a 4-methylphenyl substituent. The presence of these functional groups can influence the compound’s properties and reactivity.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The indole and pteridine parts might be synthesized separately, then linked together. The acetamide group could be added in a subsequent step.Molecular Structure Analysis
The molecular structure of the compound could be analyzed using techniques like X-ray crystallography or NMR spectroscopy. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them.Chemical Reactions Analysis
The compound’s reactivity could be studied by reacting it with different reagents and observing the products. The presence of the indole and pteridine groups could make the compound reactive towards electrophiles or nucleophiles.Physical And Chemical Properties Analysis
The compound’s physical and chemical properties, such as its melting point, solubility, and stability, could be determined experimentally. Computational methods could also be used to predict some of these properties.Wissenschaftliche Forschungsanwendungen
Antiallergic Applications
Research has explored similar compounds, such as N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, for their potential as antiallergic agents. A study by Menciu et al. (1999) focused on synthesizing these compounds and assessing their antiallergic potency. They found N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide to be significantly potent in histamine release assays and IL-4 production tests. This indicates a potential area of exploration for related compounds in allergy treatment and prevention (Menciu et al., 1999).
Cytotoxic Activity
Another research direction includes the study of cytotoxic activity against cancer cell lines. Nguyen et al. (2019) synthesized a series of compounds including 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide derivatives. These compounds exhibited varying levels of cytotoxic activity against K562 (chronic myelogenous leukemia) cells and MCF7 (breast cancer) cells. This suggests that structurally similar compounds might have potential applications in cancer research (Nguyen et al., 2019).
Antimicrobial Activity
The synthesis of compounds with antimicrobial properties is another avenue of research. Studies by Muralikrishna et al. (2014) and others have shown that compounds with structures including indole moieties and acetamide groups can possess antimicrobial activity. This opens up possibilities for their use in developing new antimicrobial agents (Muralikrishna et al., 2014).
Safety And Hazards
The safety and hazards associated with the compound would depend on its reactivity and biological activity. It would be important to handle the compound safely and to dispose of it properly.
Zukünftige Richtungen
Future research on this compound could involve further exploration of its synthesis, reactivity, and potential uses. If it has interesting biological activity, it could be developed into a drug or used as a tool in biological research.
Please note that this is a general analysis and the specifics could vary depending on the exact structure and properties of the compound. For a detailed analysis, you would need to consult a specialist or conduct laboratory experiments.
Eigenschaften
IUPAC Name |
2-[3-[2-(1H-indol-3-yl)ethyl]-4-oxopteridin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O2S/c1-16-6-8-18(9-7-16)29-21(32)15-34-25-30-23-22(26-11-12-27-23)24(33)31(25)13-10-17-14-28-20-5-3-2-4-19(17)20/h2-9,11-12,14,28H,10,13,15H2,1H3,(H,29,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELAMDKWZRTVDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=NC=CN=C3C(=O)N2CCC4=CNC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Amino-7-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B2379634.png)
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2379636.png)
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2379637.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride](/img/structure/B2379639.png)
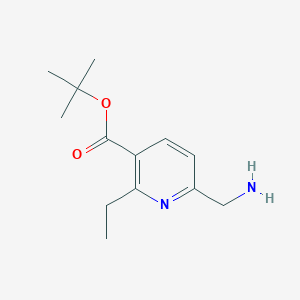
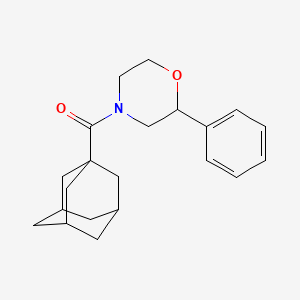
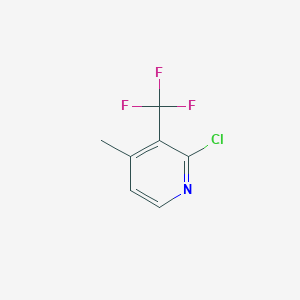
![(2S)-2-[(4-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid](/img/no-structure.png)
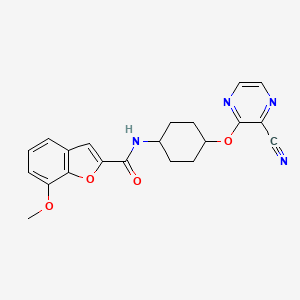
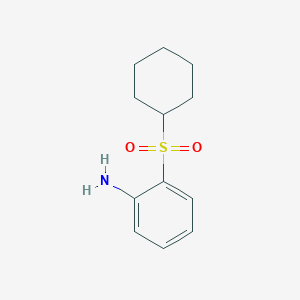
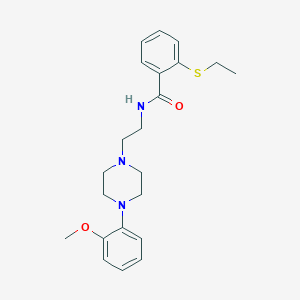
![2-[(5-Tetrazolyl)methyl]isoindoline-1,3-dione](/img/structure/B2379653.png)
